molecular formula C23H28N2O5 B13761835 Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- CAS No. 23776-23-0

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)-

Cat. No.: B13761835
CAS No.: 23776-23-0
M. Wt: 412.5 g/mol
InChI Key: HWYPZERFZFAABB-UHFFFAOYSA-N
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Description

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is a complex organic compound with a molecular formula of C21H28N2O3. This compound is part of the piperazine family, which is known for its diverse biological and pharmacological activities. Piperazine derivatives are widely used in medicinal chemistry due to their potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the piperazine ring .

Another method involves the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired piperazine derivative . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of piperazine derivatives often involves the use of parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient and scalable production of the compound, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-(3,4,5-trimethoxybenzyl)piperazine
  • 1-(3,4,5-Trimethoxybenzyl)piperazine

Uniqueness

Piperazine, 1-benzyl-4-((3,4,5-trimethoxybenzoyl)acetyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

23776-23-0

Molecular Formula

C23H28N2O5

Molecular Weight

412.5 g/mol

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-(3,4,5-trimethoxyphenyl)propane-1,3-dione

InChI

InChI=1S/C23H28N2O5/c1-28-20-13-18(14-21(29-2)23(20)30-3)19(26)15-22(27)25-11-9-24(10-12-25)16-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3

InChI Key

HWYPZERFZFAABB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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